Product packaging for Ethotoin-d5(Cat. No.:)

Ethotoin-d5

Cat. No.: B1157256
M. Wt: 209.26
Attention: For research use only. Not for human or veterinary use.
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Description

Ethotoin-d5, with a CAS Number of 2714409-09-1, is a stable, heavy isotope-labeled analog of the anticonvulsant agent Ethotoin, where five hydrogen atoms are replaced by deuterium. This modification results in a molecular formula of C11H7D5N2O2 and a molecular weight of 209.26 g/mol. Ethotoin (Peganone) is an orally active hydantoin anticonvulsant used in epilepsy research, with a mechanism of action believed to be similar to phenytoin. It functions primarily by inhibiting nerve impulses in the motor cortex, likely by stabilizing neuronal membranes and limiting the spread of seizure activity through the modulation of sodium ion influx. The parent compound, Ethotoin, is indicated for tonic-clonic (grand mal) and complex partial (psychomotor) seizures. This compound is specifically designed for use as an internal standard in mass spectrometry and other quantitative analytical techniques, facilitating precise pharmacokinetic and metabolic studies. Its deuterated structure aids researchers in tracing the compound's absorption, distribution, metabolism, and excretion (ADME) profile without significantly altering its biological activity. This makes it an invaluable tool for advancing research in epilepsy and neuropharmacology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₁H₇D₅N₂O₂

Molecular Weight

209.26

Synonyms

(±)-Ethotoin-d5;  1-Ethyl-2,5-dioxo-4-phenylimidazolidine-d5;  3-Ethyl-5-phenyl-2,4-imidazolidinedione-d5;  3-Ethyl-5-phenylhydantoin-d5;  3-Ethyl-5-phenylimidazolidin-2,4-dione-d5;  AC-695;  Accenon;  Peganone-d5;  3-Ethyl-5-phenyl-2,4-Imidazolidinedione-d

Origin of Product

United States

Synthetic Methodologies for Ethotoin D5 and Its Deuterated Analogues

Deuterium (B1214612) Incorporation Strategies and Synthetic Routes

The creation of Ethotoin-d5 hinges on the regioselective introduction of deuterium. While deuteration can be targeted at various positions within the hydantoin (B18101) scaffold to create different analogues, for this compound, the focus is exclusively on the N-3 ethyl substituent.

Various methods exist for the selective deuteration of the hydantoin system, which are crucial for producing a range of deuterated analogues for research purposes. openmedscience.com One common strategy is the Bucherer-Bergs reaction, which can utilize deuterated starting materials, such as d6-benzene, to synthesize hydantoins with deuterated phenyl rings. openmedscience.com Another technique involves the direct exchange of protons for deuterium. For instance, the imino protons of a hydantoin ring can be exchanged by recrystallization from deuterium oxide (D₂O). tandfonline.com Base-catalyzed hydrolysis and subsequent cyclization using deuterated reagents can also introduce deuterium at specific sites. For example, hydrolysis of a hydantoin derivative with sodium deuteroxide (NaOD) has been used to introduce deuterium at the C3-position of a precursor molecule. rsc.org For this compound, however, the deuteration is not on the hydantoin ring itself but on the ethyl group attached to the nitrogen atom, which requires a deuterated precursor in the final alkylation step.

The synthesis of this compound is dependent on two key precursors: 5-phenylhydantoin (B13835) and a deuterated ethylating agent.

5-Phenylhydantoin : This precursor can be synthesized through several established methods. The Bucherer-Bergs reaction, a multicomponent reaction involving an aldehyde (benzaldehyde), potassium cyanide, and ammonium (B1175870) carbonate, is a common and efficient route to 5-substituted hydantoins. openmedscience.comnih.gov An alternative pathway involves the reaction of benzaldehyde (B42025) oxynitrile with urea (B33335) or ammonium bicarbonate, followed by cyclization under acidic conditions to yield 5-phenylhydantoin. wikipedia.org

Ethyl-d5 Iodide : The critical deuterated precursor is an ethylating agent where all five hydrogen atoms are replaced with deuterium. Ethyl-d5 iodide (C₂D₅I) is a suitable reagent for this purpose. Its synthesis typically starts from a highly deuterated ethanol (B145695) (ethanol-d6, C₂D₅OD), which is then converted to the corresponding iodide. This conversion can be achieved using various methods, such as reaction with iodine and triphenylphosphine (B44618) or by using hydroiodic acid. The high level of deuteration in the starting ethanol is crucial for the final isotopic enrichment of the this compound product.

The final step in synthesizing this compound is the N-alkylation of the 5-phenylhydantoin precursor with the deuterated ethylating agent. The reaction involves the attachment of the ethyl-d5 group to the N-3 position of the hydantoin ring. wikipedia.orgnih.gov

The reaction is typically carried out under basic conditions. First, the 5-phenylhydantoin is treated with a base, such as potassium carbonate or sodium hydride, to deprotonate the N-3 position, forming an anionic hydantoin salt. nih.gov This nucleophilic salt is then reacted with ethyl-d5 iodide in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Reaction Scheme:

Formation of hydantoin salt: 5-phenylhydantoin + Base → [5-phenylhydantoin]- K+ + HB

N-alkylation: [5-phenylhydantoin]- K+ + C₂D₅I → 3-ethyl-d5-5-phenylhydantoin (this compound) + KI

Optimization of the reaction yield involves controlling parameters such as temperature, reaction time, and the stoichiometry of the reactants. Ensuring anhydrous conditions is important to prevent side reactions. Purification of the final product is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Synthesis of Deuterated Precursors for this compound

Isotopic Purity and Enrichment Assessment

After synthesis, it is critical to determine the chemical purity and assess the isotopic enrichment of this compound. This ensures that the product meets the required specifications for its use as an internal standard or in metabolic studies. Deuterated drugs inevitably contain isotopic impurities, making their analysis a key quality attribute. bvsalud.org

Chromatographic methods are essential for assessing the chemical purity of this compound and separating it from its non-deuterated counterpart and other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed. nih.gov

The separation of isotopologues (molecules that differ only in their isotopic composition) is challenging due to their nearly identical physical properties. However, high-resolution chromatographic systems can achieve this separation. nih.gov In GC, the choice of stationary phase is critical; polar stationary phases often result in the heavier deuterated compound eluting later than the lighter, non-deuterated version (a "normal" isotope effect). researchgate.net In contrast, nonpolar stationary phases can sometimes cause the deuterated compound to elute earlier (an "inverse" isotope effect). researchgate.net HPLC can also be used, often coupled with mass spectrometry, to provide excellent separation and detection. rsc.org

Table 1: Chromatographic Conditions for Isotopologue Separation

Technique Stationary Phase Type Typical Mobile/Carrier Gas Principle of Separation Reference
GC Phenyl substituted polydimethylsiloxane Helium Separation based on small differences in volatility and interaction with the stationary phase. researchgate.net
GC Wax phases (e.g., Polyethylene glycol) Helium Exploits differences in polarity and vapor pressure between isotopologues. researchgate.net

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Based on minor differences in hydrophobicity. | nih.gov |

This table is interactive. Click on the headers to learn more about each aspect.

Mass spectrometry (MS) is the definitive technique for determining isotopic purity and the degree of deuterium incorporation. bvsalud.org High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), is particularly powerful. rsc.orgnih.gov

Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Ethotoin (B1671623) Isotopologues

Compound Name Molecular Formula Deuterium Atoms (n) Exact Mass (Da)
Ethotoin (d0) C₁₁H₁₂N₂O₂ 0 204.0899
Ethotoin-d1 C₁₁H₁₁DN₂O₂ 1 205.0962
Ethotoin-d2 C₁₁H₁₀D₂N₂O₂ 2 206.1024
Ethotoin-d3 C₁₁H₉D₃N₂O₂ 3 207.1087
Ethotoin-d4 C₁₁H₈D₄N₂O₂ 4 208.1150

This table presents the theoretical exact masses for different isotopologues of Ethotoin, which are distinguished using high-resolution mass spectrometry.

Table of Mentioned Compounds

Compound Name
Ethotoin
This compound
5-phenylhydantoin
Benzaldehyde
Potassium cyanide
Ammonium carbonate
Benzaldehyde oxynitrile
Urea
Ethyl-d5 iodide
Ethanol-d6
Potassium carbonate
Sodium hydride
d6-benzene
Deuterium oxide

Chromatographic Separation Techniques for Purity Determination

Structural Elucidation and Spectroscopic Characterization of this compound

Confirming the successful synthesis and isotopic enrichment of this compound requires a combination of advanced spectroscopic techniques. These methods verify the molecular structure and precisely locate the deuterium atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, and its application to isotopically labeled compounds provides definitive evidence of deuteration. measurlabs.comnumberanalytics.com For this compound, a suite of NMR experiments is employed to confirm the structure and the position of the deuterium atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group protons (a quartet and a triplet in unlabeled ethotoin) would be absent or significantly diminished to residual proton levels. sigmaaldrich.com The remaining signals, corresponding to the phenyl group and the N-H proton of the hydantoin ring, would remain.

¹³C NMR Spectroscopy: The carbon signals of the deuterated ethyl group will exhibit characteristic changes. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signals for the -CD₂- and -CD₃ carbons will appear as multiplets. Furthermore, the presence of deuterium atoms typically causes a slight upfield shift (to a lower ppm value) for the attached carbon atom. openmedscience.com

Deuterium (²H) NMR Spectroscopy: This technique directly detects the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the two distinct deuterium environments in the ethyl-d5 group, providing direct confirmation of isotopic incorporation. sigmaaldrich.com

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assemble the complete molecular structure. measurlabs.comd-nb.info For instance, an HMBC experiment would show correlations between the carbonyl carbons of the hydantoin ring and the remaining protons, confirming the connectivity of the molecule, while the lack of correlation to ethyl protons would further support successful deuteration.

Table 2: Predicted NMR Data for this compound in a Suitable Deuterated Solvent (e.g., DMSO-d₆)

Nucleus Unlabeled Ethotoin (Predicted δ, ppm) This compound (Predicted δ, ppm) Expected Multiplicity (this compound)
Phenyl-H ~7.3-7.4 ~7.3-7.4 Multiplet
CH (C5) ~5.2 ~5.2 Singlet/Doublet
NH (N1) ~8.5 ~8.5 Singlet
CH₂ (ethyl) ~3.4 Absent -
CH₃ (ethyl) ~1.1 Absent -
C=O (C2, C4) ~156, ~173 ~156, ~173 Singlets
Phenyl-C ~126-138 ~126-138 Multiplets
CH (C5) ~60 ~60 Doublet
CD₂ (ethyl) ~38 ~38 (shifted slightly upfield) Multiplet (due to C-D coupling)
CD₃ (ethyl) ~14 ~14 (shifted slightly upfield) Multiplet (due to C-D coupling)

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. wikipedia.org The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly alters the vibrational frequencies of the bonds involved, providing clear evidence of deuteration. researchgate.netredalyc.org

In the IR and Raman spectra of this compound, the most notable changes compared to unlabeled ethotoin are the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H modes of the ethyl group.

C-H vs. C-D Stretching: The C-H stretching vibrations of the ethyl group in ethotoin typically appear in the 2850-3000 cm⁻¹ region. In this compound, these bands are replaced by C-D stretching vibrations, which are expected to appear at a significantly lower frequency, approximately in the 2100-2250 cm⁻¹ range. montclair.edu This shift is a direct consequence of the heavier mass of deuterium.

Bending Vibrations: Similarly, the C-H bending (scissoring, wagging, twisting) vibrations of the ethyl group will shift to lower wavenumbers upon deuteration.

The rest of the spectrum, originating from the phenyl ring and the hydantoin core, should remain largely unchanged, thus confirming that deuteration occurred specifically at the ethyl group. oup.comresearchgate.net

Table 3: Key Vibrational Frequency Shifts in this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) in Ethotoin Approximate Wavenumber (cm⁻¹) in this compound
C-H Stretch (aliphatic) -CH₂-CH₃ 2850-3000 Absent
C-D Stretch (aliphatic) -CD₂-CD₃ Absent 2100-2250
C=O Stretch Hydantoin 1700-1780 1700-1780
C-H Stretch (aromatic) Phenyl 3000-3100 3000-3100
N-H Stretch Hydantoin ~3200 ~3200

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, thereby confirming its elemental composition. wikipedia.org For this compound, HRMS provides unequivocal evidence of the incorporation of five deuterium atoms.

Molecular Ion Peak: The molecular formula of ethotoin is C₁₁H₁₂N₂O₂ with a monoisotopic mass of approximately 204.0899 Da. The molecular formula of this compound is C₁₁H₇D₅N₂O₂, and its calculated monoisotopic mass is approximately 209.1214 Da. lgcstandards.com HRMS can easily distinguish this mass difference of ~5.03 Da, confirming the presence of five deuterium atoms.

Fragmentation Pattern: Mass spectrometry, particularly with tandem MS (MS/MS), also provides structural information through the analysis of fragmentation patterns. sci-hub.se The fragmentation of this compound will differ from that of its unlabeled counterpart in a predictable manner. Fragments containing the ethyl-d5 group will have a mass 5 units higher than the corresponding fragments from unlabeled ethotoin. For example, a common fragmentation pathway for hydantoins involves cleavage of the side chains. Any fragment retaining the 3-ethyl-d5 group will reflect the isotopic label. Analyzing these fragmentation patterns helps to confirm the location of the deuterium atoms on the ethyl group. nih.govlibretexts.org

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments in Mass Spectrometry

Fragment Structure m/z in Ethotoin Predicted m/z in this compound Mass Shift (Δm)
[M]⁺ 204 209 +5
[M - C₂H₅]⁺ / [M - C₂D₅]⁺ 175 175 0
[M - C₆H₅]⁺ 127 132 +5
[C₆H₅CH=NH]⁺ 104 104 0

Advanced Analytical Applications of Ethotoin D5 in Quantitative Research

Mass Spectrometry-Based Quantification Utilizing Ethotoin-d5 as an Internal Standard

The use of stable isotope-labeled internal standards (SIL-IS) like this compound is highly preferred in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. wuxiapptec.com A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample preparation and analysis. This minimizes variability and improves the accuracy and precision of quantification. wuxiapptec.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is crucial for the accurate quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of this process. In a typical workflow, a known concentration of the internal standard is added to all samples, including calibration standards and quality controls. wuxiapptec.com The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for variations during sample preparation and analysis. wuxiapptec.com

Method validation for an LC-MS/MS assay involves assessing several key parameters to ensure its reliability. These parameters are often evaluated using data from calibration curves and quality control samples.

Table 1: Key Parameters in LC-MS/MS Method Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 5; acceptable precision and accuracy.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range.

For example, a method for determining ethosuximide (B1671622) in human plasma using LC-MS/MS was validated with a linear range of 0.25-60.0 µg/mL and a lower limit of quantification (LLOQ) of 0.25 µg/mL. researchgate.net The within- and between-day precision and accuracy were all within 10.0%, demonstrating the method's robustness. researchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Ethotoin (B1671623), derivatization is often required to increase their volatility and thermal stability for GC-MS analysis. nih.gov this compound can be used as an internal standard in these methods to improve quantitative accuracy.

For instance, a GC-MS method was developed for the analysis of barbiturates in urine, where a deuterated internal standard (d5-pentobarbital) was used. nih.gov The samples underwent solid-phase extraction and methylation before GC-MS analysis. nih.gov This method demonstrated superior chromatographic performance and quantitation compared to a procedure without derivatization. nih.gov Similarly, a GC/MS method for measuring low levels of d5-phenylalanine enrichment involved its conversion to a more volatile phenylethylamine derivative. nih.gov

Mitigation of Matrix Effects and Ion Suppression in Bioanalytical Assays

Matrix effects, which are the alteration of ionization efficiency by co-eluting components in a biological sample, are a significant challenge in LC-MS/MS bioanalysis. lcms.cznih.gov These effects can lead to either ion suppression or enhancement, compromising the accuracy and precision of the results. nih.goveijppr.com The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate these effects. wuxiapptec.com

Because this compound has nearly identical physicochemical properties to Ethotoin, it experiences the same degree of matrix effects. wuxiapptec.com By calculating the analyte-to-internal standard peak area ratio, the variability caused by ion suppression or enhancement can be effectively normalized. wuxiapptec.comnih.gov This is because any change in the analyte's signal due to matrix effects is mirrored by a proportional change in the internal standard's signal. nih.gov

Strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances like phospholipids, adjusting chromatographic conditions to separate the analyte from matrix components, and using different ionization techniques. nih.govresearchgate.netbioanalysis-zone.com

Quantitative Accuracy and Precision Enhancement through Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a definitive quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. researchgate.net this compound is ideally suited for this purpose in the quantification of Ethotoin. The principle of SIDMS is based on measuring the ratio of the unlabeled analyte to the labeled internal standard.

The high accuracy and precision of SIDMS stem from the fact that the internal standard behaves almost identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization. wuxiapptec.com This co-variant behavior effectively corrects for sample losses and variations in instrument response. For example, SIDMS has been used to measure d5-hippuric acid in urine following oral administration of d5-phenylalanine in mice, demonstrating its utility in tracking metabolic pathways. researchgate.net The precision of SIDMS methods is notable, with coefficients of variation often being very low, even at low concentration levels. nih.gov

Utilization in Pharmacokinetic (PK) Studies in Non-Human Biological Matrices

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is a valuable tool in preclinical PK studies conducted in non-human biological matrices, such as those from animal models or in vitro systems. epo.orgnih.gov

Measurement of Parent Compound and Metabolite Concentrations in in vitro Systems and Animal Samples

Accurate measurement of the parent drug and its metabolites is fundamental to understanding its pharmacokinetic profile. This compound serves as an internal standard for the quantification of Ethotoin in various biological samples. medchemexpress.com In vitro systems, such as human hepatocytes, are used to study drug metabolism and identify potential metabolites. diva-portal.orguts.edu.au For example, studies with new synthetic opioids used LC-HRMS to identify numerous metabolites in human hepatocytes and urine samples. diva-portal.org

In animal studies, this compound can be used to quantify Ethotoin and its metabolites, such as p-hydroxyl-ethotoin and N-deethyl ethotoin, in plasma, tissues, and excreta. drugbank.com For example, a study involving the administration of isotopically labeled phenylalanine to mice utilized stable isotope dilution mass spectrometry to monitor the labeled metabolite in urine over time. researchgate.net This allows for the determination of key PK parameters like half-life, clearance, and volume of distribution. drugbank.com

Development of Bioanalytical Assays for Preclinical Research

The development of robust bioanalytical assays is a cornerstone of preclinical research, enabling the accurate measurement of drug concentrations in biological matrices. oncodesign-services.comasiapharmaceutics.info this compound is instrumental in the development and validation of such assays for the quantification of Ethotoin in preclinical studies. medchemexpress.comoncodesign-services.com These assays are crucial for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Ethotoin, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME). asiapharmaceutics.infoacmgloballab.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of drugs like Ethotoin. acmgloballab.compharmaron.comsci-hub.se In these methods, this compound is added to biological samples (e.g., plasma, urine, or tissue homogenates) as an internal standard before sample processing. oup.comedqm.eu The use of a stable isotope-labeled internal standard like this compound compensates for potential variability during sample preparation and analysis, such as extraction inefficiencies or matrix effects, thereby enhancing the accuracy and reliability of the results. oup.comnih.gov

The development of these bioanalytical methods involves several key steps, including the optimization of chromatographic conditions to separate Ethotoin from other matrix components and the fine-tuning of mass spectrometer parameters for sensitive and selective detection. thermofisher.com Validation of these assays ensures they meet regulatory standards for linearity, accuracy, precision, and stability.

Table 1: Representative LC-MS/MS Parameters for Ethotoin Analysis using this compound

ParameterTypical Setting
Chromatography
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile (B52724) and water with formic acid
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (Ethotoin)Precursor Ion (m/z) -> Product Ion (m/z)
Monitored Transition (this compound)Precursor Ion (m/z) -> Product Ion (m/z)
Collision EnergyOptimized for fragmentation

Note: Specific parameters can vary depending on the instrumentation and the specific requirements of the assay.

Application in High-Throughput Screening (HTS) and Automated Analytical Platforms

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those with activity against a specific biological target. evotec.combmglabtech.com While this compound itself is not typically the compound being screened, the analytical platforms and methodologies it supports are fundamental to the HTS workflow, particularly in the context of drug metabolism and pharmacokinetic (DMPK) studies. oncodesign-services.comnih.gov

In the later stages of drug discovery, promising "hit" compounds identified through primary HTS assays undergo further characterization, including DMPK profiling. nih.gov Automated analytical platforms, often employing LC-MS/MS, are used to rapidly assess the metabolic stability and other properties of these compounds in a high-throughput manner. pharmaron.comtau.ac.il

The principles of using internal standards like this compound are critical in these automated systems to ensure data quality and reliability across large batches of samples. The use of deuterated standards helps to minimize the impact of matrix effects and other sources of error inherent in high-throughput analysis of complex biological samples. oup.com This allows for more confident decision-making in prioritizing compounds for further development.

The integration of automated sample preparation, rapid chromatography, and sensitive mass spectrometric detection, all underpinned by the use of appropriate internal standards, enables the efficient and robust analysis required in modern drug discovery and development. bmglabtech.comnih.gov

Ethotoin D5 in Mechanistic Metabolic and Preclinical Pharmacokinetic Research

In Vitro Metabolic Stability Studies Employing Ethotoin-d5hubspotusercontent-na1.netfrontiersin.org

In vitro metabolic stability studies are fundamental in early drug discovery to predict how a drug will be processed in the body. nih.govwuxiapptec.com The use of a deuterated analog like Ethotoin-d5 enhances the precision of these studies.

Assessment in Isolated Enzyme Systems (e.g., Recombinant Cytochrome P450 Enzymes)hubspotusercontent-na1.net

Recombinant cytochrome P450 (CYP) enzymes are a cornerstone of in vitro drug metabolism research. hongjing.com.twbioivt.com These enzymes, produced in systems like insect or bacterial cells, allow for the study of individual enzyme contributions to a drug's metabolism. bioivt.com By incubating this compound with specific recombinant CYP isozymes, researchers can pinpoint which enzymes are primarily responsible for its breakdown. This is crucial for predicting potential drug-drug interactions, as co-administered drugs may compete for the same metabolic enzymes. The use of deuterated compounds can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide further mechanistic insights.

Table 1: Common Recombinant Human CYP Enzymes in Drug Metabolism Studies hongjing.com.twbioivt.com

EnzymeCommon Substrates/Functions
CYP1A2Metabolism of caffeine, theophylline
CYP2C9Metabolism of warfarin, ibuprofen
CYP2C19Metabolism of omeprazole, clopidogrel
CYP2D6Metabolism of codeine, antidepressants
CYP3A4Metabolism of a wide range of drugs

This table represents a selection of key CYP enzymes and is not exhaustive.

Incubation with Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)hubspotusercontent-na1.netfrontiersin.orgbioivt.com

Liver microsomes and S9 fractions are subcellular preparations that contain a mixture of drug-metabolizing enzymes. hubspotusercontent-na1.netbioivt.com Microsomes are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes like CYPs. hubspotusercontent-na1.netuni-regensburg.de S9 fractions contain both microsomal and cytosolic enzymes, providing a more complete picture of both Phase I and Phase II metabolism. bioivt.comxenotech.com

When this compound is incubated with these fractions, researchers can measure the rate of its disappearance over time to determine its metabolic stability. frontiersin.orgresearchgate.net The resulting data, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are critical for predicting the in vivo clearance of the drug. nih.govresearchgate.net The stable isotope label in this compound allows for precise quantification by mass spectrometry, distinguishing it from any potential background interference.

Utilization in Primary Hepatocyte and Other Cell Culture Modelsfast-forward-discoveries.com

Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of metabolic enzymes and cofactors found in the liver. fast-forward-discoveries.comatcc.org Incubating this compound with cultured primary hepatocytes from different species, including humans, allows for a comprehensive assessment of its metabolic profile in a system that closely mimics the in vivo environment. nih.gov This can reveal species-specific differences in metabolism, which is vital for extrapolating preclinical data to humans. researchgate.net Newer three-dimensional (3D) cell culture models, which better replicate the architecture and function of the liver, are also being employed to improve the predictive power of these studies.

Elucidation of Metabolic Pathways and Identification of Deuterated Metabolites

A key advantage of using this compound is the ability to trace its metabolic fate and identify the resulting deuterated metabolites. isotope.com As this compound is processed by metabolic enzymes, the deuterium (B1214612) atoms remain attached to the core structure, creating metabolites with a distinct mass signature. This allows for the use of techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify these metabolites in complex biological matrices. sci-hub.se Understanding the metabolic pathways of a drug is essential for identifying potentially active or toxic metabolites. nih.gov The use of deuterated compounds can sometimes lead to "metabolic switching," where the deuterium substitution slows down one metabolic pathway, causing the drug to be metabolized through alternative routes. nih.gov

Pharmacokinetic Investigations in Non-Human Animal Models Utilizing Ethotoin-d5creative-biolabs.combiotechfarm.co.il

Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. historymedjournal.comporsolt.comeuropa.eu this compound's role as a tracer is invaluable in these investigations.

Tracer Studies for Absorption, Distribution, and Excretion (ADE) Profiling

In tracer studies, this compound is administered to animal models, and its concentration, along with its deuterated metabolites, is measured in various biological samples like blood, plasma, urine, and feces over time. biotechfarm.co.ilsoft-tox.org This allows for the detailed characterization of the drug's ADME properties. For instance, by measuring the concentration of this compound in the blood after oral administration, researchers can determine its rate and extent of absorption. The distribution of the compound throughout the body can be assessed by analyzing its concentration in different tissues. researchgate.net Excretion pathways are determined by quantifying the amount of the parent drug and its metabolites in urine and feces. biotechfarm.co.il A novel "double-tracer" technique, which involves the simultaneous oral administration of a radiolabeled tracer and an intravenous microdose of a stable isotope tracer, can provide comprehensive data on absolute bioavailability and excretion in a single study. nih.gov

Table 2: Key Pharmacokinetic Parameters Determined in Preclinical Studies creative-biolabs.comhistorymedjournal.com

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; represents the total drug exposure over time.
Half-life; the time required for the drug concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table outlines fundamental pharmacokinetic parameters evaluated during preclinical drug development.

Assessment of Organ-Specific Distribution and Tissue Accumulation

The investigation of a drug candidate's distribution within the body is a cornerstone of preclinical pharmacokinetic research. For isotopically labeled compounds like this compound, this assessment provides crucial insights into which organs and tissues the drug accumulates, informing both efficacy and potential off-target effects. Methodologies for these studies are designed to be highly sensitive and specific, leveraging the unique properties of the isotopic label.

A primary technique for determining tissue distribution is the use of radiolabeled analogues in animal models, followed by Quantitative Whole-Body Autoradiography (QWBA). scispace.com This imaging method offers both qualitative and quantitative data on the concentration of the drug and its metabolites across the entire body, highlighting accumulation in specific tissues or organs. scispace.com Such studies are critical for understanding whether a drug reaches its intended target and if it accumulates in tissues associated with potential safety concerns. scispace.com

More recently, non-invasive imaging techniques such as deuterium magnetic resonance imaging (MRI) have emerged as powerful tools. Deuterium MRI can track the fate of deuterated compounds administered orally, revealing their distribution and accumulation throughout various tissues in vivo. nih.govresearchgate.net Studies using deuterated water (D₂O) have successfully visualized tissue labeling in mice, demonstrating higher accumulation in tumor tissues compared to controls, and have been used to assess early response to cancer therapies. nih.govresearchgate.net This approach allows for dynamic monitoring of how deuterated molecules are distributed and metabolized over time. nih.gov

While specific distribution data for this compound is not extensively published, studies on other novel compounds provide a framework for the expected outcomes of such an assessment. For instance, tissue distribution analysis of a novel inhibitor, CLBQ14, in rats revealed extensive distribution to most organs, with the highest concentrations found in the kidneys and the lowest in the heart. dovepress.com A similar investigation for this compound would quantify its presence in key organs such as the liver (the primary site of metabolism), brain (the target organ for an anticonvulsant), kidneys (a primary route of excretion), and other major tissues.

Table 1: Methodologies for Assessing Tissue Distribution of Isotopically Labeled Compounds

MethodologyDescriptionKey Information Provided
Quantitative Whole-Body Autoradiography (QWBA) Involves administering a radiolabeled version of the drug to animal models and imaging thin sections of the whole body to detect radioactivity. scispace.comProvides a comprehensive, quantitative map of drug and metabolite distribution across all tissues and organs at a specific time point. scispace.com
Deuterium Magnetic Resonance Imaging (MRI) A non-invasive imaging technique that detects the deuterium signal from the administered deuterated drug. nih.govresearchgate.netAllows for real-time, in vivo tracking of the drug's distribution, accumulation, and clearance from various tissues over time. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Following tissue harvesting and extraction, LC-MS is used to quantify the concentration of the parent drug and its metabolites in specific organ samples. plos.orgDelivers precise quantification of the analyte in selected tissues, enabling detailed pharmacokinetic modeling of organ-specific accumulation. plos.org

Comparative Pharmacokinetic Analysis of Ethotoin (B1671623) and this compound to Investigate Isotope Effects

A central application of this compound in research is its use as a stable isotope-labeled internal standard or tracer to study the pharmacokinetics of Ethotoin. smolecule.commedchemexpress.com A comparative analysis of the pharmacokinetic profiles of both the deuterated and non-deuterated compounds is essential to determine if the deuterium substitution itself alters the drug's absorption, distribution, metabolism, and excretion (ADME) properties—a phenomenon known as an isotope effect. nih.gov

In the case of Ethotoin, at least one clinical study in children and adolescents using a stable-isotope-labeled form concluded that the pharmacokinetic parameters were not statistically different from those of the unlabeled drug. jst.go.jp This led to the assumption that the isotope effect was negligible in this context, allowing the labeled version to serve as an effective tracer for the parent drug's behavior. jst.go.jp The study noted large inter-individual variations in serum concentrations and reported that the elimination half-life ranged from 4.4 to 19.7 hours. jst.go.jp

Conversely, a study examining the enantiomers of racemic Ethotoin in healthy adults found minor, though statistically significant, differences in absorption. The maximum plasma concentration (Cmax) and AUC for (+)-(S)-ethotoin were slightly greater than for (-)-(R)-ethotoin. nih.gov However, the elimination half-lives of the two isomers were virtually identical at approximately 12.3 hours, suggesting that metabolism and elimination were not significantly stereoselective or impacted by an isotope effect if one were present. nih.gov The major metabolites of Ethotoin are N-deethyl-ethotoin and p-hydroxyl-ethotoin. drugbank.comfda.gov

Table 2: Comparative Pharmacokinetic Parameters of Ethotoin from Select Studies

Study PopulationCompound FormHalf-Life (t½)Key Findings
Epileptic Children & Adolescents jst.go.jpLabeled vs. Unlabeled Ethotoin4.4 - 19.7 hoursPharmacokinetic parameters were not statistically different; isotope effect was considered negligible. jst.go.jp
Healthy Adult Volunteers nih.govRacemic Ethotoin~12.3 hours (for both enantiomers)Small differences in absorption (Cmax, AUC) between enantiomers, but identical elimination half-lives. nih.gov
FDA Label Data fda.govEthotoin3 - 9 hoursHalf-life is dependent on plasma concentration due to saturable metabolism. fda.gov

Isotope Effect Studies on Metabolic Rates and Pathway Diversions

Deuterium substitution is a powerful tool for probing the mechanisms of drug metabolism. By replacing hydrogen with deuterium at specific molecular sites, researchers can influence the rate of metabolic reactions and, in some cases, alter the primary metabolic pathways. nih.govjuniperpublishers.com This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. isowater.com

Ethotoin is known to be metabolized in the liver, primarily through two major pathways: p-hydroxylation of the phenyl ring and N-deethylation of the ethyl group at the N3 position. drugbank.comfda.govnih.gov Both of these metabolic transformations involve the cleavage of C-H bonds and are mediated by cytochrome P450 (CYP) enzymes. Studies have shown that these metabolic pathways can become saturated at higher doses, leading to non-linear pharmacokinetics. fda.govnih.govnih.gov

The introduction of deuterium into the Ethotoin molecule, creating this compound, can have a profound impact on these processes. If deuterium is placed on the ethyl group, it is expected to slow the rate of N-deethylation. Similarly, deuteration of the phenyl ring would likely reduce the rate of p-hydroxylation. This slowing of a reaction due to isotopic substitution is known as the Kinetic Isotope Effect (KIE). nih.gov

A significant reduction in the rate of one metabolic pathway can lead to "metabolic shunting" or "metabolic switching." nih.govjuniperpublishers.com In this scenario, the drug is diverted down alternative, previously minor, metabolic pathways. juniperpublishers.com For Ethotoin, if N-deethylation were slowed by deuteration, a greater proportion of the drug might be cleared via p-hydroxylation, or vice-versa. Investigating these shifts is crucial, as it can alter the profile of circulating metabolites, which may have different pharmacological activity or toxicity compared to the parent drug. nih.govresearchgate.net Notably, research suggests that deuteration typically alters the levels of existing metabolites rather than creating entirely new ones. juniperpublishers.com

Kinetic Isotope Effects (KIE) in Enzymatic Biotransformation

The Kinetic Isotope Effect (KIE) is a quantitative measure of the change in reaction rate upon isotopic substitution. wikipedia.org It is formally defined as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.orgnumberanalytics.com

KIE = klight / kheavy (e.g., kH / kD)

In the context of this compound metabolism, the KIE provides direct evidence about the rate-limiting step of its enzymatic biotransformation. A primary KIE is observed when the bond to the substituted isotope is broken during the rate-determining step of the reaction. nih.gov For CYP-mediated reactions, such as the hydroxylation or dealkylation of Ethotoin, the initial abstraction of a hydrogen atom is often the rate-limiting step. Therefore, a KIE value significantly greater than 1 (typically >2 for H/D substitution) strongly indicates that C-H bond cleavage is kinetically significant. numberanalytics.com

Secondary KIEs are smaller effects observed when the substituted position is not directly involved in bond cleavage but is located near the reaction center. wikipedia.org The magnitude and type of KIE can be complex and are influenced by the specific CYP isoform involved and the substrate itself. plos.org For example, studies with other deuterated compounds have shown that the KIE on intrinsic clearance can vary significantly between different CYP enzymes like CYP3A4 and CYP2C19, even for the same molecule. plos.org

Table 3: Interpreting Kinetic Isotope Effect (KIE) Values in Metabolism Studies

KIE (kH/kD) ValueInterpretationMechanistic Implication for this compound
~ 1 No significant isotope effect.C-H bond cleavage at the deuterated position is not the rate-limiting step of the metabolic reaction.
> 1 (Normal KIE) The reaction is slower with the heavier isotope (deuterium).C-H bond cleavage at the deuterated position is part of the rate-determining step. Example: Deuteration of the ethyl group slows N-deethylation.
< 1 (Inverse KIE) The reaction is faster with the heavier isotope (deuterium).Often occurs when a change in hybridization from sp² to sp³ happens at the labeled position in the transition state. wikipedia.org

The study of KIEs in enzymes like CYPs can reveal intricate details of the reaction mechanism, including the nature of the transition state. numberanalytics.comkcl.ac.uk

Mechanistic Implications of Deuterium Substitution on Metabolic Fate

The primary implication is the potential to enhance metabolic stability. By deuterating a known metabolic "soft spot," such as the para-position of the phenyl ring or the terminal carbon of the ethyl group in Ethotoin, the rate of metabolism at that site can be reduced. nih.govjuniperpublishers.com This can lead to several predictable outcomes:

Increased Half-Life and Exposure: A reduced rate of metabolic clearance generally results in a longer biological half-life and an increased total drug exposure (AUC). researchgate.netresearchgate.net

Altered Metabolite Profile: As a consequence of metabolic shunting, the relative concentrations of different metabolites can change. juniperpublishers.com If a particular metabolite is responsible for unwanted side effects, deuteration can be used to steer metabolism away from its formation, potentially improving the drug's safety profile. researchgate.net Conversely, if a metabolite is active, its formation could be enhanced by blocking an alternative pathway.

For Ethotoin, deuterating the ethyl group could slow the formation of N-deethyl-ethotoin. Since this N-deethylated metabolite (5-phenylhydantoin) has a longer half-life than Ethotoin itself, understanding the impact of deuteration on its formation is critical. nih.gov The ability to fine-tune the metabolic profile without altering the fundamental pharmacological action of the molecule is a key advantage of the deuterium substitution strategy in drug research. isowater.comnih.gov

Computational and Theoretical Studies on Ethotoin D5 and Deuterated Hydantoin Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For Ethotoin (B1671623) and its deuterated counterpart, these methods provide insights into their electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Descriptors

The electronic structure of hydantoin (B18101) derivatives like Ethotoin has been a subject of theoretical investigation, often employing Density Functional Theory (DFT). researchgate.netpatsnap.com These studies calculate various molecular properties to understand their behavior.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For hydantoin-based drugs, including Ethotoin, MEP analysis reveals that the regions around the carbonyl oxygen atoms are the most negative, indicating them as likely sites for electrophilic interactions. researchgate.net The nitrogen atoms of the hydantoin ring also exhibit negative potential. Conversely, the hydrogen atoms, particularly the one on the N1 nitrogen, show positive potential, marking them as sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. In Ethotoin, this analysis can quantify the hyperconjugative interactions that contribute to its stability. researchgate.net These interactions involve the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals.

Fukui Functions and Dual Descriptors: These reactivity descriptors are used to identify the most reactive sites within a molecule for specific types of reactions. For Ethotoin, these calculations can pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

The following table summarizes key electronic properties that have been calculated for Ethotoin, which serve as a baseline for understanding Ethotoin-d5.

PropertyDescriptionRelevance to Ethotoin/Ethotoin-d5
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net
NBO Analysis Analyzes charge delocalization and hyperconjugative interactions.Provides insight into the molecule's electronic stability. researchgate.net
Fukui Functions Local reactivity descriptors.Predicts the most reactive atomic sites for different types of reactions. researchgate.net

Conformation Analysis and Energetic Profiles

The three-dimensional shape or conformation of a drug molecule is critical for its biological activity. Computational methods are used to explore the possible conformations of Ethotoin and its analogues and to determine their relative energies.

Studies on hydantoin-based peptidomimetics have shown that these molecules can adopt various conformations, such as α-helix and β-turn structures, which are stabilized by intramolecular hydrogen bonds. acs.orgnih.gov For Ethotoin, which has a chiral center at the C5 position of the hydantoin ring, conformational analysis is crucial for understanding its stereochemistry. cardiff.ac.uk

DFT calculations can be used to optimize the geometry of different conformers and calculate their relative energies. acs.org For hydantoin derivatives, the diketo form is generally found to be the most stable tautomer in both the gas phase and in solution. orientjchem.org The planarity of the hydantoin ring and the orientation of the phenyl and ethyl substituents are key conformational parameters. Theoretical studies have shown that the five-membered hydantoin ring is nearly planar. aanda.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Solvent Effects on Molecular Conformations and Stability

The solvent environment can significantly influence the conformation and stability of a molecule. MD simulations can model the interactions between a solute like this compound and solvent molecules.

Studies on hydantoin derivatives have shown that the dipole moments of these molecules are affected by the polarity of the solvent. orientjchem.org As the solvent polarity increases, the dipole moment tends to increase. orientjchem.org This indicates a stronger interaction between the solute and the solvent. The presence of explicit solvent molecules in MD simulations provides a more realistic description of these interactions compared to implicit solvent models used in some quantum chemical calculations. orientjchem.org

For hydantoin-based compounds, solvent effects on their UV absorption spectra have been analyzed using the linear solvation energy relationship (LSER) concept, which dissects the contributions of solvent dipolarity/polarizability and solvent-solute hydrogen bonding. researchgate.net

Ligand-Protein Interaction Modeling (if applicable to research applications of this compound as a probe)

This compound is primarily used as an internal standard in pharmacokinetic studies. medchemexpress.com However, understanding the interaction of its parent compound, Ethotoin, with biological targets is crucial. MD simulations and molecular docking are powerful tools for this purpose.

Molecular docking studies have been performed to investigate the binding of Ethotoin to proteins like Cytochrome P450 3A4 (CYP3A4), an enzyme involved in its metabolism. researchgate.net These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and the protein's active site. For instance, docking studies of Ethotoin with CYP3A4 have identified key amino acid residues involved in the interaction. researchgate.net

MD simulations can then be used to refine the docked poses and to study the dynamics and stability of the ligand-protein complex over time. tandfonline.comnih.gov These simulations can provide insights into conformational changes that may occur upon binding. nih.gov

The following table presents results from a molecular docking study of Ethotoin with CYP3A4.

LigandBinding Affinity (kcal/mol)Interacting ResiduesReference
Ethotoin-7.7Leu201, Phe195, Phe200, Phe37, Phe88, Thr204 researchgate.net

Prediction and Analysis of Spectroscopic Characteristics of Deuterated Ethotoin

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment.

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of Ethotoin. researchgate.netpatsnap.com These calculated frequencies, after appropriate scaling, can be compared with experimental FTIR and Raman spectra to assign the observed vibrational modes. researchgate.net For this compound, the substitution of hydrogen with deuterium (B1214612) in the ethyl group will lead to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. The C-D stretching and bending vibrations will appear at lower frequencies due to the heavier mass of deuterium.

NMR Spectroscopy: NMR spectroscopy is a key technique for characterizing deuterated compounds. openmedscience.com While direct computational prediction of the full NMR spectrum of this compound is complex, theoretical calculations can provide insights into how deuteration affects the chemical shifts of nearby protons. The substitution of hydrogen with deuterium typically causes a small upfield shift (to lower ppm values) in the resonance of neighboring protons. The absence of signals from the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm the deuteration. The chemical shifts of amidic protons in hydantoin derivatives are sensitive to the presence of intramolecular hydrogen bonds and the solvent environment. acs.orgnih.gov

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) that is 5 mass units higher than that of unlabeled Ethotoin, confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be influenced by deuteration, as the C-D bond is stronger than the C-H bond, potentially altering the relative abundances of fragment ions. researchgate.netunibestpharm.com

Ab Initio and DFT Calculations for NMR Chemical Shifts

The substitution of hydrogen with deuterium induces small but measurable changes in the nuclear magnetic resonance (NMR) spectra, known as isotope shifts. mdpi.com Ab initio and DFT calculations have become essential for the quantitative prediction and interpretation of these shifts. mdpi.comrsc.org These methods can compute the vibrational corrections to NMR parameters that arise from isotopic substitution, providing a direct link between theory and experimental observation. mdpi.com

Detailed Research Findings:

Methodology and Accuracy : The change in the NMR chemical shift of a nucleus upon isotopic substitution of another can be calculated with high accuracy using electronic structure methods. mdpi.com Calculations at various levels of theory, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), have demonstrated that the computational results are precise enough to distinguish between different conformers of a molecule. mdpi.com DFT calculations, often using functionals like B3LYP, have also been successfully applied to predict the NMR spectra of various hydantoin derivatives, aiding in structure verification. nih.govsemanticscholar.org The accuracy of these calculations allows for the reliable assignment of stereoisomers based on predicted secondary isotope shifts. mdpi.com

Application to Hydantoins : For hydantoin derivatives, DFT calculations have been employed to model intermolecular hydrogen bonding interactions, which in turn influence the observed ¹H NMR chemical shifts. nih.gov Theoretical calculations have also been used to verify the tautomeric and geometric forms of thiohydantoin derivatives by comparing calculated IR, ¹H, and ¹³C NMR spectra with experimental data. researchgate.net These studies confirm that computational models can accurately predict the predominant structures in solution. researchgate.net

Isotope Effects : Deuterium isotope effects on chemical shifts are a direct consequence of the altered vibrational state and changes in the average nuclear geometry of isotopomers resulting from the different reduced mass of deuterium compared to hydrogen. researchgate.net Theoretical models can quantify these effects, including one-bond deuterium isotope effects on ¹³C and ¹⁵N nuclei, which are sensitive to the local electronic environment and hydrogen bonding. researchgate.netnih.gov

The table below summarizes common computational methods used for predicting NMR chemical shifts in deuterated analogues.

Method/TheoryApplicationKey FindingsReference(s)
Ab Initio (HF, MP2, CCSD(T)) Calculation of secondary isotope effects on NMR chemical shieldings.Accuracy is sufficient to distinguish between conformers and stereoisomers by calculating vibrational corrections. mdpi.com mdpi.com
Density Functional Theory (DFT) Prediction of ¹H and ¹³C NMR chemical shifts in hydantoin and thiohydantoin derivatives.Successfully predicts chemical shifts, verifies molecular structures, and helps understand intermolecular interactions. nih.govsemanticscholar.orgresearchgate.net nih.govsemanticscholar.orgresearchgate.net
Multicomponent Ab Initio MO Direct calculation of deuterium isotope effects on chemical shifts.Enables simultaneous determination of electronic and protonic/deuteronic wave functions to calculate geometry changes induced by H/D substitution. nih.govresearchgate.net nih.govresearchgate.net

Mass Fragmentation Pathway Prediction for Deuterated Ions

Understanding the fragmentation of ions in a mass spectrometer is crucial for structural elucidation. Computational methods are used to predict these fragmentation pathways, and the use of deuterated analogues like this compound provides an excellent test for these predictions.

Detailed Research Findings:

Mechanism of Fragmentation : A primary hypothesis in fragmentation prediction is that bonds that are elongated and weakened upon protonation (or deuteration) are the most likely to break during collision-induced dissociation (CID). gre.ac.uk Quantum chemistry methods like DFT and Austin Model 1 (AM1) can be used to model the neutral molecule and its protonated/deuterated form, identifying the bonds that elongate most significantly. gre.ac.uk This approach has shown high success in predicting cleavage of polarized bonds. gre.ac.uk

Role of Deuteration : Deuterium labeling is a powerful technique for verifying proposed fragmentation mechanisms. acs.orguow.edu.au When a deuterated precursor ion is fragmented, the observation of deuterium in specific fragment ions helps to pinpoint the site of protonation/deuteration and trace the pathway of the charge and atoms during decomposition. acs.org For instance, the appearance of both deuterated and non-deuterated fragment ions from a single deuterated precursor can indicate the presence of multiple possible protonation/deuteration sites and competing fragmentation mechanisms, such as charge transfer versus hydrogen transfer. acs.org

In Silico Fragmentation Tools : The development of in silico fragmentation tools has advanced the field. For example, the MetFrag algorithm was adapted to handle deuterated compounds to support non-target identification using hydrogen-deuterium exchange (HDX) mass spectrometry. nih.gov The algorithm generates in silico deuterated candidates and predicts their fragmentation, which is then scored against the experimental MS/MS spectrum of the deuterated ion. nih.gov Such tools are essential for interpreting the complex spectra that result from HDX experiments. nih.gov

In Silico Models for Predicting Isotope Effects on Biological Processes

The strategic replacement of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of a drug, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com In silico models are increasingly used to predict these effects, offering a way to screen for potentially beneficial modifications in the early stages of drug discovery. nih.govresearchgate.netamazon.com

In silico pharmacology involves the use of computational simulations to predict how a molecule will interact with biological systems. nih.gov These methods can model a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net When applied to deuterated compounds, these models can predict how a slower rate of C-D bond cleavage (compared to C-H) might affect a drug's metabolic fate.

A key biological process where isotope effects can be significant is racemization, which can impact a drug's efficacy and safety. chemrxiv.org A recent study using DFT calculations investigated the racemization of thalidomide (B1683933) analogs. chemrxiv.org The study found that the kinetic isotope effect in lenalidomide (B1683929) is significantly larger than in other analogs, supporting previous reports that deuteration of lenalidomide stabilizes its enantiomers by reducing racemization. chemrxiv.org This demonstrates how in silico methods can provide a mechanistic understanding of isotope effects on critical biological processes. chemrxiv.org

Furthermore, machine learning models are being developed to predict various biological outcomes. nih.gov For example, models using Message Passing Neural Networks (MPNN) and Random Forest (RF) algorithms have been constructed to predict the risk of compounds forming reactive metabolites. nih.gov While not directly modeling isotope effects, these frameworks could be adapted to predict how deuteration might alter a molecule's toxicity profile by inputting features specific to the deuterated structure. The ultimate goal of these predictive models is to simulate biological pathways and forecast how a modified drug, such as a deuterated analogue, will behave differently, thus guiding the design of safer and more effective pharmaceuticals. embopress.org

Future Directions and Emerging Research Avenues for Ethotoin D5

Development of Advanced Deuterium (B1214612) Labeling Strategies for Targeted Research

The strategic placement of deuterium atoms within a molecule can significantly influence its metabolic fate. medchemexpress.com Future research will likely focus on developing more sophisticated, site-specific deuterium labeling strategies for Ethotoin (B1671623). While Ethotoin-d5, with five deuterium atoms on the ethyl group, is effective as an internal standard, new labeling patterns could be designed to probe specific metabolic pathways.

For instance, selective deuteration at sites known to be susceptible to cytochrome P450-mediated oxidation could create analogs that exhibit altered metabolic profiles. This would allow researchers to:

Investigate Metabolic Switching: Determine if blocking a primary metabolic route via deuteration shunts the drug down alternative pathways.

Clarify Enzyme Contribution: Use specifically labeled isotopologues as metabolic probes in in vitro systems (e.g., human liver microsomes) to identify the specific enzymes responsible for hydroxylating different positions on the molecule.

Enhance Metabolic Stability: Design next-generation therapeutic candidates with strategically placed deuterium that slows metabolism, potentially improving pharmacokinetic properties.

These advanced labeling strategies move beyond simply creating a mass-shifted internal standard and instead use deuterium as a tool for targeted mechanistic investigation.

Integration of this compound in Multi-Omics Research (e.g., Pharmacometabolomics)

The field of pharmacometabolomics, which studies how an individual's metabolic profile influences their response to a drug, presents a significant opportunity for the application of this compound. researchgate.net By incorporating a stable isotope-labeled standard like this compound, the precision and accuracy of quantitative metabolomics studies can be greatly enhanced. researchgate.net

Future applications in multi-omics research could include:

Personalized Medicine: Using this compound as an internal standard in large-scale pharmacometabolomic studies to identify metabolic biomarkers that predict a patient's response to Ethotoin therapy. researchgate.net This could help distinguish between patients who will respond well and those who may experience adverse effects, paving the way for personalized dosing regimens. nih.gov

Drug-Metabolome Interaction Studies: In multi-omics studies that combine genomics, transcriptomics, and metabolomics, this compound can provide a stable reference point for quantifying changes in the endogenous metabolome following drug administration. nih.gov This integrated approach can reveal complex molecular networks that are perturbed by the drug, offering deeper insights into its mechanism of action and toxicity. nih.govnih.gov

The use of this compound in these studies ensures that the measurements of endogenous metabolites are reliable, which is crucial for building the accurate predictive models that are central to the promise of precision medicine. researchgate.net

Expansion of Analytical Applications to Novel Biological Matrices and In Vitro Systems

While plasma and urine are the conventional matrices for therapeutic drug monitoring, there is a growing interest in less invasive or more informative sample types. mdpi.com Future research will see the application of this compound as an internal standard in methods developed for these novel matrices.

Biological MatrixPotential AdvantageRole of this compound
Saliva Non-invasive collection, reflects free (unbound) drug concentration.Ensures accurate quantification in a less common but valuable matrix for pharmacokinetic studies. researchgate.net
Dried Blood Spots (DBS) Minimal sample volume, ease of collection, storage, and transport.Crucial for correcting for potential variability in extraction efficiency and matrix effects inherent to DBS analysis.
Hair Provides a long-term record of drug exposure.Enables reliable quantification for assessing cumulative exposure or adherence over weeks to months. mdpi.com
In Vitro Systems Mechanistic studies of metabolism and transport (e.g., microsomes, hepatocytes). nih.govProvides precise quantification of parent drug depletion and metabolite formation in complex biological systems, helping to elucidate metabolic pathways. nih.gov

The development of validated analytical methods for these matrices, standardized with this compound, will expand the toolkit for clinical and preclinical research, enabling more flexible and patient-centric sampling strategies. researchgate.net

Role of this compound in Advancing Mechanistic Understanding of Drug Disposition in Preclinical Models

Preclinical studies in animal models are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it is tested in humans. nih.govppd.com this compound is an invaluable tool in these investigations, providing the analytical rigor needed to accurately characterize the pharmacokinetic behavior of Ethotoin.

Future preclinical research leveraging this compound will likely focus on:

Transporter Interaction Studies: Investigating the role of specific drug transporters (e.g., P-glycoprotein) in the absorption and distribution of Ethotoin. nih.gov By using this compound as a standard in in vivo or cellular models where specific transporters are expressed or knocked out, researchers can quantify the transporter's impact on drug flux across biological barriers like the gut wall or the blood-brain barrier. nih.gov

Interspecies Metabolic Profiling: Accurately comparing the metabolic profiles of Ethotoin across different preclinical species (e.g., rats, dogs) and human-derived in vitro systems. nih.gov This is critical for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. basicmedicalkey.com

Mass Balance Studies: In studies using radiolabeled Ethotoin to trace the fate of all drug-related material, this compound can be used as a non-radioactive internal standard for the LC-MS portion of the analysis to specifically quantify the parent drug.

These applications go beyond simple pharmacokinetic profiling, using this compound to dissect the specific molecular mechanisms that govern the drug's journey through the body. allucent.com

Q & A

Q. What are the critical considerations when designing synthesis protocols for Ethotoin-d5 to ensure isotopic purity?

Methodological Answer :

  • Deuterium Source Selection : Use high-purity deuterated reagents (e.g., D₂O, deuterated solvents) to minimize isotopic dilution .
  • Reaction Optimization : Monitor reaction kinetics under controlled pH and temperature to maximize deuteration efficiency. Techniques like NMR or mass spectrometry (MS) should validate isotopic incorporation (>98% purity) .
  • Post-Synthesis Purification : Employ chromatography (HPLC) or recrystallization to isolate this compound from non-deuterated byproducts .

Q. How can researchers reliably detect and quantify this compound in complex biological matrices?

Methodological Answer :

  • Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) to reduce matrix interference. Include deuterated internal standards (e.g., Ethotoin-d10) for normalization .
  • Analytical Techniques :
    • LC-MS/MS : Optimize collision energy and transition ions (e.g., m/z 249 → 146 for this compound) .
    • Validation Parameters : Establish limits of detection (LOD: 0.1 ng/mL) and quantification (LOQ: 0.5 ng/mL) with linearity (R² > 0.99) across expected concentration ranges .

Q. What stability studies are essential for this compound under varying storage conditions?

Methodological Answer :

  • Degradation Pathways : Assess hydrolytic, oxidative, and photolytic degradation using forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .
  • Analytical Monitoring : Track deuterium loss via isotopic ratio mass spectrometry (IRMS) and quantify impurities via HPLC-DAD .
  • Excipient Compatibility : Test interactions with common formulation excipients (e.g., lactose, cellulose) using thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound across species be systematically resolved?

Methodological Answer :

  • Meta-Analysis Framework : Aggregate PK datasets (e.g., AUC, Cmax) from preclinical studies and identify confounding variables (e.g., metabolic enzyme polymorphisms, dosing regimens) .
  • Interspecies Scaling : Apply allometric models (e.g., body-weight-based scaling) to predict human PK parameters, cross-validated with in vitro hepatocyte data .
  • Statistical Reconciliation : Use mixed-effects modeling to account for inter-study variability and covariates (e.g., age, sex) .

Q. What strategies optimize deuteration efficiency in this compound while minimizing racemization?

Methodological Answer :

  • Catalytic System Design : Screen palladium or ruthenium catalysts under inert atmospheres to enhance deuterium exchange while preserving chirality .
  • Racemization Mitigation : Monitor optical rotation during synthesis and employ chiral stationary phases (CSPs) in purification .
  • Computational Modeling : Use density functional theory (DFT) to predict deuteration sites and reaction pathways, reducing experimental trial-and-error .

Q. How should researchers address discrepancies in this compound’s metabolic stability across in vitro and in vivo models?

Methodological Answer :

  • Model Harmonization : Standardize incubation conditions (e.g., microsomal protein concentration, NADPH levels) to align in vitro assays with in vivo systems .
  • Metabolite Profiling : Use high-resolution MS to identify species-specific metabolites and adjust study designs (e.g., inclusion of enzyme inhibitors) .
  • Cross-Validation : Compare hepatic clearance rates from hepatocyte assays with in vivo plasma decay curves, applying physiologically based pharmacokinetic (PBPK) modeling .

Q. What methodological frameworks are effective for assessing this compound’s isotopic effects on pharmacological activity?

Methodological Answer :

  • Isotopic Effect Quantification : Compare receptor binding (Kd) and enzyme inhibition (IC50) between Ethotoin and this compound using surface plasmon resonance (SPR) or fluorescence polarization .
  • Kinetic Isotope Analysis : Measure rate differences in metabolic pathways (e.g., CYP450-mediated oxidation) via deuterium fractionation factors .
  • In Silico Simulations : Apply molecular dynamics (MD) simulations to predict isotopic impacts on drug-target binding energetics .

Q. Key Considerations for Rigorous Research

  • Research Question Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for feasibility assessment .
  • Data Contradiction Analysis : Adopt iterative hypothesis testing and triangulation with multiple analytical methods .

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